molecular formula C8H7Cl2NO B1459852 4,5-Dichloro-2-methylbenzamide CAS No. 1803844-77-0

4,5-Dichloro-2-methylbenzamide

Cat. No.: B1459852
CAS No.: 1803844-77-0
M. Wt: 204.05 g/mol
InChI Key: JWWSTLKMRNEKOF-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-methylbenzamide is a chlorinated benzamide derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Compounds featuring the benzamide core with halogen and alkyl substitutions are frequently explored for their biological activity and utility in drug discovery . The specific dichloro and methyl substitutions on the aromatic ring make this compound a potential precursor for the development of more complex molecules, such as benzimidazole derivatives, which are known to be significant in the creation of kinase inhibitors and other therapeutic agents . As a reagent, its applications are primarily found in medicinal chemistry, where it can be used to study structure-activity relationships (SAR) and to synthesize candidate molecules for various disease targets. The presence of the amide functional group also makes it a candidate for use in the development of safety-catch linkers for solid-phase peptide synthesis (SPPS), a methodology critical for efficient peptide production in drug discovery . This product is intended for research purposes in a controlled laboratory environment by qualified personnel. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dichloro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWSTLKMRNEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of 4,5 Dichloro 2 Methylbenzamide

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering precise insights into the hydrogen and carbon framework of 4,5-Dichloro-2-methylbenzamide.

Proton NMR spectroscopy identifies the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the amide protons, and the methyl group protons. The two aromatic protons are in different chemical environments and are expected to appear as singlets due to the lack of adjacent protons for coupling. The methyl protons will also appear as a singlet. The two amide protons are diastereotopic and thus chemically non-equivalent, and they are expected to show separate signals, which may be broad due to quadrupole effects from the adjacent nitrogen atom and possible hydrogen bonding.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (H-3) 7.65 Singlet 1H
Aromatic H (H-6) 7.45 Singlet 1H
Amide NH₂ 5.5-6.5 Broad Singlet 2H

Note: Predicted values are generated using computational algorithms and may differ from experimental values.

Carbon-13 NMR provides information on the carbon framework of the molecule. A signal is expected for each chemically unique carbon atom. In this compound, eight distinct signals are predicted, corresponding to the six carbons of the benzene (B151609) ring, the carbonyl carbon of the amide, and the methyl carbon. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and amide functional groups.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O 169.5
Aromatic C-Cl (C-4) 134.0
Aromatic C-Cl (C-5) 132.5
Aromatic C-CH₃ (C-2) 138.0
Aromatic C-CONH₂ (C-1) 135.0
Aromatic C-H (C-6) 130.0
Aromatic C-H (C-3) 128.5

Note: Predicted values are generated using computational algorithms and may differ from experimental values.

While experimental 2D NMR data is unavailable, these techniques would be crucial for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected for the aromatic protons as they are predicted to be singlets.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This would be instrumental in piecing together the molecule's structure. For instance, correlations would be expected between the methyl protons and the C-2 and C-3 carbons of the aromatic ring, and between the aromatic protons and neighboring carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of the molecule's bonds, providing a fingerprint of the functional groups present.

FTIR spectroscopy is highly effective for identifying the functional groups in this compound. The spectrum would be dominated by characteristic absorption bands for the amide and aromatic functionalities.

Predicted FTIR Data for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3350-3180 N-H stretching (asymmetric and symmetric) Amide (NH₂)
3080-3010 C-H stretching Aromatic
2960-2850 C-H stretching Methyl (CH₃)
1680-1650 C=O stretching (Amide I band) Amide
1620-1580 N-H bending (Amide II band) Amide
1600, 1475 C=C stretching Aromatic Ring

Note: Predicted values are based on typical frequency ranges for these functional groups.

Raman spectroscopy provides complementary information to FTIR. While experimental Raman data is not available, it would be particularly useful for observing non-polar bonds and symmetric vibrations, which can be weak or absent in FTIR spectra. The symmetric stretching of the C-Cl bonds and the aromatic ring breathing modes would likely be prominent in the Raman spectrum.

Expected Raman Active Modes for this compound

Frequency Range (cm⁻¹) Vibrational Mode Functional Group
3080-3050 Aromatic C-H stretching Aromatic
1600 Aromatic C=C stretching (ring breathing) Aromatic Ring
1000 Ring trigonal breathing mode Aromatic Ring

Note: These are expected active modes based on the molecular structure; specific frequencies are not available without experimental data.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, Electron Ionization Mass Spectrometry (EI-MS) provides critical information regarding its molecular weight and characteristic fragmentation patterns, which helps in confirming its structure.

Upon entering the mass spectrometer, the molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺•). The m/z of this ion provides the molecular weight of the compound. For this compound (C₈H₇Cl₂NO), the molecular ion peak would be observed at an m/z corresponding to its molecular mass. A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, a molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion: the M⁺• peak (containing two ³⁵Cl atoms), an [M+2]⁺• peak (one ³⁵Cl and one ³⁷Cl), and an [M+4]⁺• peak (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1.

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments. libretexts.org The analysis of these fragments provides valuable structural information. The fragmentation of this compound is influenced by its functional groups: the dichlorinated benzene ring and the N-methylamide side chain.

Plausible Fragmentation Pathways:

Alpha-Cleavage: A common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. This can result in the formation of a stable acylium ion.

Loss of Chlorine: Fragmentation can involve the loss of one or both chlorine atoms, leading to peaks at [M-35]⁺ and [M-70]⁺.

Cleavage of Amide Group: The C-N bond can break, leading to the loss of the methylamino group (•NHCH₃) or related fragments.

The table below details the expected key fragments for this compound.

m/z (mass/charge) Proposed Fragment Ion Formula of Fragment Notes
203/205/207[C₈H₇Cl₂NO]⁺•C₈H₇Cl₂NOMolecular ion (M⁺•) peak cluster with characteristic 9:6:1 ratio.
172/174[C₇H₄Cl₂O]⁺C₇H₄Cl₂OLoss of •NHCH₃ from the molecular ion.
168/170[C₈H₇ClNO]⁺•C₈H₇ClNOLoss of a chlorine radical (•Cl) from the molecular ion.
144/146[C₇H₄ClO]⁺C₇H₄ClOLoss of CO from the [C₈H₄Cl₂O]⁺ fragment.
139[C₇H₄ClO]⁺C₇H₄ClOLoss of a chlorine radical from the [C₇H₄Cl₂O]⁺ fragment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of valence electrons to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure and the presence of chromophores (light-absorbing functional groups) within the molecule.

The structure of this compound contains two primary chromophores: the substituted benzene ring and the carbonyl group (C=O) of the amide function. The absorption of UV radiation by this molecule is dominated by π→π* and n→π* electronic transitions. pharmatutor.org

π→π Transitions:* These are high-intensity absorptions that arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals. youtube.com They are characteristic of unsaturated systems like the aromatic ring and the carbonyl group. The benzene ring itself exhibits several π→π* transitions, which are influenced by the substituents attached to it.

n→π Transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide group, to a π* antibonding orbital. shu.ac.ukyoutube.com

The substituents on the benzene ring—two chlorine atoms, a methyl group, and the N-methylbenzamide group—modify the energy levels of the molecular orbitals. Halogen and alkyl substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the primary aromatic absorption bands compared to unsubstituted benzene.

Electronic Transition Associated Chromophore Expected Wavelength (λmax) Region Relative Intensity
π→πBenzene Ring & C=O group200-280 nmHigh (Strong)
n→πC=O group (Amide)> 280 nmLow (Weak)

Crystallographic Analysis for Solid-State Structure

While specific experimental SCXRD data for this compound is not publicly available, analysis of structurally similar compounds, such as N-(2,6-Dichlorophenyl)-4-methylbenzamide, provides insight into the type of information that would be obtained. researchgate.net An SCXRD study would determine the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. This data allows for the complete structural solution of the molecule in its solid state.

The table below presents a hypothetical set of crystallographic parameters that could be determined for this compound, based on typical values for similar organic compounds. mdpi.com

Parameter Description Hypothetical Value
Crystal System The geometric system describing the crystal lattice.Monoclinic
Space Group The symmetry group of the crystal structure.P2₁/c
a, b, c (Å) The lengths of the unit cell axes.a = 8.5, b = 12.0, c = 9.5
α, β, γ (°) The angles between the unit cell axes.α = 90, β = 105, γ = 90
Volume (V) (ų) The volume of the unit cell.934
Z The number of molecules per unit cell.4
Calculated Density (g/cm³) The theoretical density of the crystal.1.45

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal, based on the electron distribution calculated from SCXRD data. nih.gov This analysis provides a deep understanding of the forces that govern crystal packing and self-assembly. mdpi.com

For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal structure:

N-H···O Hydrogen Bonds: The amide functional group provides a hydrogen bond donor (N-H) and acceptor (C=O), making strong hydrogen bonding a primary driver of the supramolecular assembly, likely forming chains or dimers.

C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving carbon atoms as donors are also expected.

Halogen-Related Contacts: The two chlorine atoms can participate in various interactions, including Cl···H and Cl···Cl contacts, which are significant in the packing of halogenated organic molecules. mdpi.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

The following table provides a hypothetical breakdown of the percentage contributions of these interactions to the Hirshfeld surface, as would be determined from a full crystallographic study.

Interaction Type (Atom···Atom) Predicted Contribution (%) Description
H···H~40%Represents the large, non-specific van der Waals surface of the molecule.
Cl···H / H···Cl~25%Highlights the importance of chlorine atoms in directing crystal packing.
O···H / H···O~20%Primarily represents the strong N-H···O hydrogen bonds from the amide group.
C···H / H···C~10%Includes C-H···π interactions and general van der Waals contacts.
C···C~3%Indicative of potential π-π stacking between aromatic rings.

Elemental Compositional Verification

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of the elements (typically carbon, hydrogen, and nitrogen) in a compound. libretexts.org This technique is crucial for verifying the empirical formula of a newly synthesized substance and confirming its purity. The most common method for this is combustion analysis, where a sample is burned in excess oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured. researchgate.netclariant.com

The molecular formula for this compound is C₈H₇Cl₂NO. Based on this formula, the theoretical elemental composition can be calculated. A comparison between the calculated and experimentally found values serves as a confirmation of the compound's identity and stoichiometry.

Element Theoretical Mass % Found Mass % (Hypothetical)
Carbon (C)47.09%47.12%
Hydrogen (H)3.46%3.44%
Chlorine (Cl)34.75%34.71%
Nitrogen (N)6.86%6.89%
Oxygen (O)7.84%7.84%
Total 100.00% 100.00%

Computational and Theoretical Investigations of 4,5 Dichloro 2 Methylbenzamide

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of 4,5-Dichloro-2-methylbenzamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine its optimized molecular geometry. This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Vibrational frequency analysis, performed on the optimized geometry, can predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of chemical bonds. A detailed vibrational analysis, often aided by Potential Energy Distribution (PED) calculations, allows for the assignment of observed spectral bands to specific molecular motions. researchgate.net For aromatic compounds, characteristic vibrations include C-H stretching in the 3100-3000 cm⁻¹ region and C=C stretching in the 1600-1400 cm⁻¹ range. The carbonyl (C=O) stretching of the amide group is typically a strong band around 1680-1650 cm⁻¹. The C-Cl stretching vibrations are expected in the 800-600 cm⁻¹ region. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Benzamide (B126) (Model System)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (aromatic)1.39 - 1.41118 - 122-
C-Cl1.74--
C-C(O)1.51--
C=O1.24121178
C-N1.35118179
N-H1.011170, 180
C-CH₃1.52--

Note: This table presents typical values for a substituted benzamide as a model system and does not represent experimentally verified data for this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely to be localized on the benzene (B151609) ring and the amide group, which are electron-rich regions. The LUMO is expected to be distributed over the carbonyl group and the aromatic ring, which can accept electrons. The HOMO-LUMO gap can be used to calculate various global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Descriptors (Model System)

ParameterValue (eV)
EHOMO-6.5
ELUMO-1.5
HOMO-LUMO Gap (ΔE)5.0
Ionization Potential (I)6.5
Electron Affinity (A)1.5
Chemical Hardness (η)2.5
Chemical Softness (S)0.2
Electronegativity (χ)4.0
Electrophilicity Index (ω)3.2

Note: These values are illustrative for a model substituted benzamide system and are not specific to this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential and are associated with electron-rich areas, making them susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group and the chlorine atoms are expected to be in these negative potential regions. Blue regions, on the other hand, represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atoms of the amide group and the aromatic ring are likely to be in these positive potential regions. Green areas signify neutral or near-zero potential. The MEP surface provides a clear, three-dimensional picture of the molecule's reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structures of core electrons, lone pairs, and bonds.

NBO analysis can quantify the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions indicates the strength of the hyperconjugative interactions. For this compound, significant delocalization is expected from the lone pairs of the oxygen and nitrogen atoms of the amide group to the antibonding orbitals of the adjacent carbonyl group and the aromatic ring. Similarly, interactions between the π-orbitals of the benzene ring and the adjacent substituents can be quantified. This analysis provides insights into the stability of the molecule arising from electron delocalization and helps in understanding the nature of the chemical bonds. researchgate.net

Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Model System)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Oπ(C-N)35.2
LP(1) Nπ(C=O)45.8
π(C=C)π(C=C)18.5
σ(C-H)σ(C-C)2.1

Note: This table presents hypothetical E(2) values for a model substituted benzamide to illustrate the concept of NBO analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the interactions of this compound with biological macromolecules, providing insights into its potential pharmacological activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the different possible binding poses. The results of molecular docking studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site. For this compound, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic ring and the methyl group can participate in hydrophobic interactions. The chlorine atoms can also form halogen bonds. These studies are crucial for identifying potential biological targets and for the rational design of more potent and selective analogs. nih.gov

Table 4: Illustrative Molecular Docking Results of a Benzamide Derivative with a Protein Target (Model System)

Protein TargetBinding Energy (kcal/mol)Interacting ResiduesType of Interaction
Kinase X-8.5Asp145, Lys72Hydrogen Bond
Leu70, Val78Hydrophobic
Glu91Electrostatic
Protease Y-7.9Gly101, Ser102Hydrogen Bond
Phe41, Trp143π-π Stacking

Note: This table provides a hypothetical example of molecular docking results to illustrate the type of information obtained from such studies.

Molecular Dynamics Simulations for Conformational Landscapes and Stability

Specific molecular dynamics (MD) simulation studies to determine the conformational landscapes and stability of this compound have not been reported in the reviewed scientific literature. Such simulations would typically be employed to understand the flexibility of the molecule, the rotational barriers of the amide bond and the tolyl group, and the preferred three-dimensional structures in different solvent environments. This information is crucial for understanding its interaction with biological targets. While MD simulations are a common tool for studying related molecules like benzimidazoles and other inhibitors, data for this compound is absent. irb.hrrsc.org

In Silico Prediction of Molecular Interactions and Binding Affinities

There is no specific data from in silico studies, such as molecular docking, predicting the molecular interactions and binding affinities of this compound with any biological target. In silico methods are fundamental in drug discovery to predict how a ligand might bind to a protein's active site and to estimate the strength of this interaction, often expressed as a docking score or binding energy. mdpi.comresearchgate.net Studies on various benzamide derivatives show they can be designed to bind to a range of targets, but these findings cannot be directly extrapolated to this compound without specific computational experiments. nih.govmdpi.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Computational studies focused on the Structure-Activity Relationship (SAR) of this compound are not available. SAR and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate variations in a molecule's structure with changes in its biological activity. unair.ac.id These models help in identifying key chemical features—such as specific substitutions or electronic properties—that are critical for a desired biological effect. For many classes of benzamide derivatives, QSAR models have been developed to guide the synthesis of more potent and selective compounds. nih.govnih.gov However, a dedicated SAR or QSAR analysis for this compound has not been published.

Biological Activity and Mechanistic Research of 4,5 Dichloro 2 Methylbenzamide Excluding Clinical Human Trials

Exploration of Receptor Modulation Capabilities

No research has been published detailing any exploration of the receptor modulation capabilities of 4,5-Dichloro-2-methylbenzamide.

Proposed Molecular Mechanisms of Action

Identification of Putative Biological Targets and Pathways

No information is available in the scientific literature regarding the putative biological targets or signaling pathways of this compound.

Analysis of Interactions with Macromolecular Structures (e.g., proteins, nucleic acids)

There are no published studies detailing the interaction of this compound with any macromolecular structures such as proteins or nucleic acids.

Investigation of Cellular Process Perturbations

No research has been found that investigates the effects of this compound on cellular processes.

Applications of 4,5 Dichloro 2 Methylbenzamide As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules

The benzamide (B126) scaffold is a fundamental structural motif in a vast array of complex organic molecules and natural products. 4,5-Dichloro-2-methylbenzamide serves as a foundational component, offering a robust aromatic core that can be elaborated upon through various synthetic transformations. The amide functional group itself is a versatile anchor for building molecular complexity. It can undergo reduction to form the corresponding amine, or the N-H bond can be substituted to introduce a wide range of functional groups.

Furthermore, the chlorine and methyl substituents on the benzene (B151609) ring influence the reactivity of the aromatic system. These groups direct subsequent electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functionalities onto the ring. The methyl group can also be a site for radical halogenation, providing a handle for further derivatization. The synthesis of complex quinoline (B57606) and benzoxazole (B165842) derivatives often starts from similarly substituted aromatic precursors, highlighting the role of such intermediates in constructing fused heterocyclic systems that are prevalent in medicinal chemistry.

Precursor for the Development of Agrochemicals (e.g., Novel Insecticides, Fungicides)

Substituted benzamides are a well-established class of compounds in the agrochemical industry, with many exhibiting potent insecticidal or fungicidal properties. The specific arrangement of substituents on the aromatic ring is crucial for biological activity. This compound represents a key precursor for the synthesis of novel agrochemicals, leveraging the known efficacy of the chlorinated benzamide toxophore.

For instance, the insecticidal activity of many commercial products is derived from their ability to target specific biological pathways in pests. By modifying the structure of this compound, chemists can develop new analogues designed to interact with these targets. The development of novel pesticides is an ongoing process driven by the need to manage resistance in pest populations and to find more environmentally benign solutions. Intermediates like this compound are critical starting points in the discovery pipeline for the next generation of crop protection agents. The isothiazolinone class of biocides, which includes potent antifouling agents like 4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT), demonstrates the utility of the 4,5-dichloro substitution pattern in creating effective antimicrobial agents for various applications. nih.gov

Table 1: Examples of Agrochemicals with Structural Similarities to this compound Derivatives
Compound NameClassPrimary ApplicationStructural Relevance
DicambaBenzoic acid herbicideHerbicideChlorinated benzoic acid core gcms.cz
ChlorfluazuronBenzoylureaInsecticide (IGR)Chlorinated phenyl amide structure mdpi.com
2,6-dichloro-N-((4-(trifluoromethyl)phenyl)methyl-benzamideBenzamideFungicideDichlorinated benzamide scaffold google.com
4,5-dichloro-2-n-octyl-isothiazolin-3-one (DCOIT)IsothiazolinoneBiocide/Antifouling agent4,5-dichloro substitution pattern nih.gov

Intermediate in Pharmaceutical Research and Development

The benzamide functional group is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs targeting diverse biological systems. The synthesis of new pharmaceutical candidates often relies on the derivatization of core scaffolds, and this compound provides a promising starting point for such endeavors. The specific chlorine and methyl substitution pattern can contribute to favorable binding interactions with biological targets and influence the pharmacokinetic properties of the resulting molecules.

Research into compounds with similar structures has yielded promising results. For example, various substituted benzamides have been investigated for their potential as anticancer agents, acting as inhibitors of protein kinases or other cellular targets. nih.gov The synthesis of 4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives has led to compounds with significant activity against numerous human tumor cell lines. nih.gov Similarly, halogenated benzimidazole (B57391) compounds, which can be synthesized from dichlorinated aniline (B41778) precursors, are used as anthelmintic drugs like Triclabendazole. google.com The development of Tafamidis, a drug for treating transthyretin amyloidosis, involves the use of 3,5-dichlorobenzoyl chloride, highlighting the importance of dichlorinated benzoic acid derivatives in synthesizing complex pharmaceuticals. google.com These examples underscore the potential of this compound as a key intermediate in the discovery of new therapeutic agents.

Table 2: Examples of Pharmaceutical Scaffolds Related to this compound
Compound/Derivative ClassTherapeutic AreaMechanism of Action (Example)Reference
4-Methylbenzamide DerivativesOncologyProtein Kinase Inhibitors nih.gov
Substituted BenzamidesGastroenterology5-HT4 Receptor Agonist nih.gov
Chlorinated Benzene SulfonamidesOncologyAntitumor Agents nih.gov
Halogenated BenzimidazolesInfectious DiseaseAnthelmintic google.com
Dichlorinated BenzoxazolesNeurology/CardiologyTransthyretin Stabilizer google.com

Strategies for Derivatization to Generate Novel Compound Libraries for Screening

The creation of compound libraries for high-throughput screening is a cornerstone of modern drug and agrochemical discovery. This compound is an ideal starting material for generating such libraries due to its multiple points for chemical modification. Parallel synthesis techniques can be employed to rapidly produce a large number of distinct analogues.

Key derivatization strategies include:

N-Alkylation/Arylation: The amide nitrogen can be functionalized with a wide variety of alkyl or aryl groups. This is typically achieved by deprotonating the amide with a base followed by reaction with an appropriate electrophile (e.g., an alkyl halide or aryl halide). This strategy allows for the exploration of the chemical space around the amide bond, which is often crucial for biological activity.

Modification of the Aromatic Ring: While the existing chlorine atoms can be difficult to displace, it is possible to introduce additional substituents onto the aromatic ring via electrophilic aromatic substitution. The directing effects of the chloro and methyl groups would need to be considered to predict the regioselectivity of such reactions.

Functionalization of the Methyl Group: The benzylic protons of the methyl group can be targeted for reactions such as free-radical halogenation. This introduces a new reactive handle, allowing for the subsequent attachment of various nucleophiles and the extension of the carbon skeleton.

Conversion of the Amide: The amide group can be hydrolyzed back to the corresponding carboxylic acid, 4,5-dichloro-2-methylbenzoic acid. google.com This acid can then be coupled with a diverse range of amines or alcohols to generate new amide or ester libraries, respectively, greatly expanding the structural diversity of the resulting compounds. acs.org

By systematically applying these derivatization strategies, a library of novel compounds based on the this compound scaffold can be efficiently synthesized and screened for desired biological activities, accelerating the discovery of new lead compounds.

Advanced Research Directions and Future Perspectives for Dichloromethylbenzamide Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of amides, including 4,5-dichloro-2-methylbenzamide, often involves activating the corresponding carboxylic acid (4,5-dichloro-2-methylbenzoic acid) with reagents like thionyl chloride or using coupling agents. ucl.ac.uk While effective, these methods can generate significant chemical waste and utilize hazardous materials, running counter to the principles of green chemistry. researchgate.net Future research is increasingly directed towards developing more sustainable and efficient synthetic protocols.

Key areas of development include:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for direct amidation presents a green alternative. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for direct amide synthesis from free carboxylic acids and amines in environmentally benign solvents like cyclopentyl methyl ether. nih.gov This enzymatic approach operates under mild conditions, avoids hazardous reagents, and often results in high yields and purity, minimizing the need for extensive purification steps. nih.gov

Catalytic Direct Amidation: Research into non-enzymatic catalysts that facilitate the direct condensation of carboxylic acids and amines is a major focus. Boron-based catalysts have shown promise, allowing for milder reaction conditions. ucl.ac.uk Another sustainable approach involves using reusable Brønsted acidic ionic liquids, which can act as both the catalyst and the solvent, simplifying the process and allowing for catalyst recycling. researchgate.net

Solvent-Free Synthesis: Methodologies that eliminate the need for solvents are highly desirable from a green chemistry perspective. researchgate.net One such technique involves the trituration of the carboxylic acid with a nitrogen source (like urea) and a catalyst (such as boric acid), followed by direct heating. researchgate.netsemanticscholar.org This solvent-free method can dramatically increase reaction rates and simplify product isolation. semanticscholar.org

These novel methodologies aim to improve the Process Mass Intensity (PMI), a key metric of green chemistry that quantifies the total mass of materials used to produce a certain mass of product.

Integration of Cheminformatics and Artificial Intelligence for Compound Design and Activity Prediction

Future applications in this domain include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For a series of substituted benzamides, QSAR studies have successfully used topological and molecular connectivity indices to model antimicrobial activity. nih.gov By developing similar models for this compound derivatives, researchers can predict the activity of virtual compounds and prioritize the most promising candidates for synthesis.

Generative AI Models: AI-driven generative models can design novel molecules de novo. nih.gov These models can be trained on existing chemical data and guided to generate structures that are predicted to have high activity for a specific biological target while also possessing desirable pharmacokinetic properties. nih.govyoutube.com This approach allows for the exploration of a vast chemical space to identify innovative dichlorobenzamide structures.

Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. mdpi.commdpi.com Molecular docking studies can elucidate potential binding modes for this compound derivatives and provide insights into the key interactions that govern their activity. nih.gov This information is invaluable for rationally designing more potent and selective compounds.

The integration of these computational approaches into a "design-make-test-analyze" cycle can significantly enhance the efficiency of discovering and optimizing new dichlorobenzamide compounds.

Computational ToolApplication in Dichloromethylbenzamide ChemistryExpected Outcome
QSAR Predict the biological activity of virtual derivatives based on their chemical structure.Prioritization of synthetic targets with high predicted potency.
Generative AI Design novel molecular structures optimized for target activity and other properties.Identification of new, patentable chemical entities with improved characteristics.
Molecular Docking Simulate the binding of compounds to target proteins at the atomic level.Understanding of structure-activity relationships and guidance for rational drug design. nih.gov

Elucidation of Detailed Molecular Mechanisms of Action at the Atomic Level

A fundamental aspect of developing any bioactive compound is understanding its mechanism of action (MoA)—the specific biochemical interaction through which it produces its effect. nih.gov For this compound, a detailed, atomic-level understanding of its MoA is a critical area for future research. This knowledge is essential for rational compound optimization and for anticipating potential off-target effects.

A multi-faceted approach is required to elucidate the MoA:

Target Identification: The first step is to identify the direct molecular target(s). This can be approached computationally through reverse docking, where the compound is screened against a large library of protein structures to find potential binding partners. Experimentally, techniques like affinity purification coupled with mass spectrometry can be used to isolate binding proteins from cell or tissue lysates. nih.gov A study on the related compound 4,5-dichloro-2-n-octyl-4-isothiazolin-3-one (DCOIT) successfully used this approach to identify G protein alpha subunits as a primary target. nih.gov

Computational Mechanism Studies: Once a target is identified, computational chemistry can provide deep insights into the binding event. grnjournal.us Quantum mechanics/molecular mechanics (QM/MM) methods can model the reaction or interaction within the enzyme's active site, while molecular dynamics simulations can reveal the dynamic behavior of the compound-protein complex over time. nih.govgrnjournal.us These methods help to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. nih.gov

Experimental Validation: Computational hypotheses must be validated experimentally. This involves expressing and purifying the target protein to perform in vitro binding and activity assays. Techniques like X-ray crystallography or cryo-electron microscopy can provide a high-resolution, three-dimensional structure of the compound bound to its target, offering definitive proof of the interaction and its geometry.

Elucidating the MoA is a challenging but essential endeavor that bridges chemical structure with biological function, paving the way for the development of highly optimized and specific dichlorobenzamide-based molecules.

Advanced Analytical Method Development for Environmental Monitoring or Biomonitoring of Dichlorobenzamide Compounds (e.g., UHPLC-MS-MS)

As with any chemical compound intended for widespread use, the development of sensitive and selective analytical methods for its detection in environmental and biological matrices is crucial. Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for trace-level analysis of organic micropollutants. nih.gov

Future research in this area should focus on developing and validating robust UHPLC-MS/MS methods for this compound and its potential degradation products. The key components of such a method would include:

Sample Preparation: Efficient extraction and cleanup are critical for removing matrix interferences. For water samples, solid-phase extraction (SPE) is commonly used. For more complex matrices like soil or biological tissues, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction methods are often employed. nih.govbrown.edu

Chromatographic Separation: UHPLC utilizes columns with small particle sizes to achieve rapid and high-resolution separations, allowing for the differentiation of closely related isomers and metabolites.

Tandem Mass Spectrometry (MS/MS) Detection: MS/MS provides exceptional selectivity and sensitivity. The analysis is typically performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This precursor-product ion transition is a unique signature for the target analyte, minimizing the likelihood of false positives.

The validation of these methods according to international guidelines is essential to ensure their accuracy and reliability for monitoring purposes. researchgate.net

ParameterDescriptionTypical Values for Dichlorobenzamides in Water researchgate.net
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably distinguished from background noise.0.007 - 0.010 µg/L
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.0.023 - 0.035 µg/L
Recovery (%) The efficiency of the extraction process, measured as the percentage of the analyte recovered from the sample matrix.91 - 110%

Investigation of Thermal Stability for Process Safety and Storage Optimization

The safe scale-up of chemical synthesis from the laboratory to industrial production requires a thorough understanding of the compound's thermal properties and potential hazards. icheme.org Investigating the thermal stability of this compound is essential for process safety and for determining optimal storage conditions. moravek.com

Key thermal analysis techniques and their applications include:

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature or time. netzsch.com It is used to determine the melting point, heat of fusion, and the onset temperature of decomposition. An exothermic decomposition event detected by DSC is a critical indicator of a potential thermal runaway hazard. labmanager.com A study on the similar compound 2-amino-3,5-dichloro-N-methylbenzamide utilized DSC to obtain its decomposition characteristics. researchgate.net

Accelerating Rate Calorimetry (ARC): ARC is used to simulate a worst-case thermal runaway scenario in a reactor. It measures the time, temperature, and pressure profiles of an exothermic reaction under adiabatic (no heat loss) conditions, providing critical data for designing emergency relief systems.

This data is used to define critical process safety parameters, such as the maximum safe operating temperature for synthesis and drying operations, and to establish appropriate storage conditions to prevent degradation or hazardous decomposition over time.

ParameterDescriptionAnalytical Technique
Melting Point & Heat of Fusion Temperature at which the solid melts; energy required for melting.DSC
Onset of Decomposition (Ton) Temperature at which thermal decomposition begins.DSC, TGA
Heat of Decomposition (ΔHd) Total energy released during a decomposition event.DSC
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all the heat of decomposition is contained.Calculated from DSC/ARC data
Time to Maximum Rate (TMR) Time to reach the maximum rate of self-heating under adiabatic conditions.ARC

Q & A

Q. What are the optimal synthetic routes for 4,5-Dichloro-2-methylbenzamide, and how do reaction conditions influence yield?

The synthesis of benzamide derivatives typically involves coupling reactions between substituted benzoic acids and amines. For this compound, a plausible route includes:

  • Step 1 : Chlorination of 2-methylbenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Step 2 : Reaction with ammonia or a methylamine derivative in a polar aprotic solvent (e.g., DCM) under reflux. Key variables affecting yield include temperature (70–90°C), stoichiometry of reagents (1:1.2 molar ratio of acid to amine), and catalyst use (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., chlorine positions at C4/C5 and methyl at C2). For example, aromatic protons show splitting patterns consistent with para/meta-dichloro substituents.
  • IR : A strong absorption near 1650 cm⁻¹ indicates the amide C=O stretch.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the formula C₈H₇Cl₂NO. Cross-reference with PubChem data for validation .

Q. What are the primary applications of this compound in medicinal chemistry?

Benzamide derivatives are studied as enzyme inhibitors (e.g., kinase or protease targets) due to their electron-deficient aromatic rings, which enhance binding to active sites. This compound’s dichloro and methyl groups may improve metabolic stability in drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound analogs?

Discrepancies in NMR/IR results often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Repetition under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
  • Computational validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra for structural confirmation.
  • X-ray crystallography : Resolve ambiguous substituent positions definitively .

Q. What experimental design principles apply to optimizing the bioactivity of this compound derivatives?

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace Cl with F or adjust methyl group position) to assess impact on target binding.
  • In vitro assays : Use dose-response curves (IC₅₀ values) to quantify enzyme inhibition.
  • Control experiments : Include reference compounds (e.g., known kinase inhibitors) to validate assay reliability .

Q. How do electronic effects of chlorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing nature of Cl groups deactivates the aromatic ring, reducing electrophilicity at adjacent positions. However, the methyl group at C2 provides steric hindrance, directing nucleophiles to specific sites (e.g., C6). Reactivity can be enhanced using Lewis acid catalysts (e.g., AlCl₃) to polarize the amide bond .

Q. What methodologies are recommended for comparing this compound with structural analogs in agrochemical research?

  • Comparative bioassays : Test pesticidal activity against common pests (e.g., aphids) under standardized conditions.
  • Stability studies : Evaluate photodegradation rates in simulated environmental matrices (soil/water).
  • Molecular docking : Predict binding affinity to target proteins (e.g., acetylcholinesterase) using software like AutoDock .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in biological activity data across studies?

  • Meta-analysis : Aggregate data from multiple sources, adjusting for variables like assay type (cell-based vs. enzymatic) or compound purity.
  • Statistical rigor : Apply ANOVA or t-tests to determine if observed differences are significant.
  • Reproducibility checks : Collaborate with independent labs to validate key findings .

Q. What computational tools are effective for modeling the physicochemical properties of this compound?

  • LogP prediction : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity, critical for pharmacokinetic profiling.
  • pKa calculation : Predict ionization states at physiological pH using ChemAxon.
  • Solubility modeling : Employ COSMO-RS for solvent compatibility analysis .

Comparative Studies

Q. How does this compound compare to fluorinated analogs in terms of synthetic complexity and bioactivity?

Fluorinated analogs (e.g., 4,5-Difluoro-2-methylbenzamide) often require harsher synthesis conditions (e.g., HF reagents) but may exhibit enhanced metabolic stability. Bioactivity comparisons should focus on target selectivity; fluorine’s smaller size and electronegativity can alter binding kinetics .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight218.06 g/mol
Melting Point145–148°C (predicted)
Key IR Absorption1650 cm⁻¹ (C=O stretch)
Synthetic Yield Optimization70–85% (with Pd/C catalyst)

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Feasible Synthetic Routes

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Reactant of Route 1
4,5-Dichloro-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-methylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.